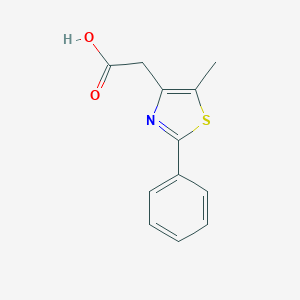

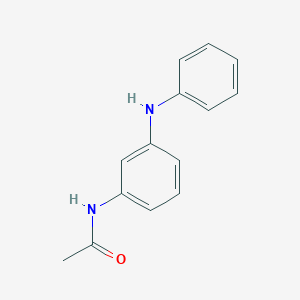

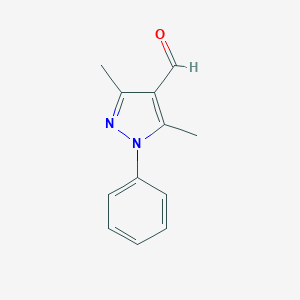

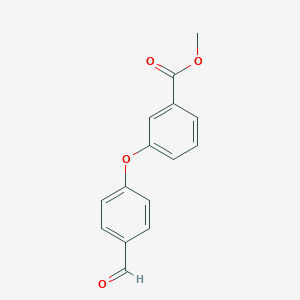

(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid

Overview

Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves multi-component reactions or condensation processes, utilizing a variety of starting materials to construct the thiazole ring and introduce functional groups. For instance, novel synthesis methods have been developed for derivatives through one-pot, four-component reactions, highlighting the efficiency and versatility of modern synthetic approaches in creating complex molecules with thiazole cores (Thirupaiah Bade & R. R. Vedula, 2015)(Bade & Vedula, 2015).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid, is characterized by the presence of a thiazole ring—a five-membered ring containing both sulfur and nitrogen atoms. This core structure plays a crucial role in the molecule's chemical reactivity and interaction with biological targets. X-ray crystallography and spectral data often confirm the structural aspects of these compounds, providing insight into their three-dimensional conformation and electronic properties (T. Kanai et al., 1993)(Kanai et al., 1993).

Chemical Reactions and Properties

Thiazole derivatives engage in a variety of chemical reactions, influenced by the functional groups attached to the thiazole ring. These reactions can include nucleophilic substitutions, electrophilic additions, and ring-opening processes, depending on the substituents present. The thiazole moiety itself imparts certain chemical properties to the molecule, such as acidity of the hydrogen atoms adjacent to the nitrogen and sulfur atoms, facilitating further chemical modifications (Mohit Saroha & J. Khurana, 2019)(Saroha & Khurana, 2019).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can influence the compound's behavior in chemical reactions, its stability, and its suitability for specific applications. Research into these aspects often involves experimental determination and comparison with theoretical predictions (R. Dani et al., 2013)(Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of thiazole derivatives are significantly influenced by the thiazole ring and the specific substituents attached to it. These properties determine the reactivity of the compound in chemical syntheses and biological interactions. Studies often focus on understanding how these properties impact the compound's potential as a pharmaceutical agent or its reactivity in organic synthesis (A. Shirai et al., 2013)(Shirai et al., 2013).

Scientific Research Applications

Anticancer Activity

(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid derivatives have been designed and synthesized for anticancer purposes. A study reports that these compounds exhibit promising anticancer activity against various cancer cell lines, such as breast cancer, lung cancer, colon cancer, and ovarian cancer. Some derivatives showed higher anticancer activities compared to the reference drug, etoposide, highlighting their potential in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Activity

The this compound framework has also been explored for its antimicrobial properties. Novel compounds containing this moiety have been synthesized and characterized, exhibiting fair degrees of antimicrobial activity. Some compounds demonstrated better antibacterial and antifungal activity than others, suggesting the potential for developing new antimicrobial agents (Reddy et al., 2013), (Shirai et al., 2013).

Photo-degradation Studies

Research on the photo-degradation behavior of thiazole-containing compounds, including this compound derivatives, provides insights into their stability and behavior under light exposure. This knowledge is crucial for their potential application in various industries, including pharmaceuticals (Wu et al., 2007).

Luminescent Properties

The luminescent properties of certain this compound derivatives have been studied, revealing high fluorescence and large Stokes shift values. These properties make them potential candidates for applications like metal sensing and as laser dyes (Grummt et al., 2007).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.

Mode of Action

Thiazole derivatives have been reported to interact with various targets to induce their biological effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that these compounds likely influence multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of thiazole derivatives.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .

properties

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-10(7-11(14)15)13-12(16-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYXURFSAUXFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374988 | |

| Record name | (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101736-22-5 | |

| Record name | (5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101736-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)

![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)